Ritonavir-Metabolit
Übersicht
Beschreibung
Ritonavir is an HIV protease inhibitor that is widely used in combination with other antiviral agents to enhance their efficacy. The metabolites of ritonavir are formed through its biotransformation in the body, primarily involving the cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent CYP2D6 . These metabolites play a crucial role in the pharmacokinetics and pharmacodynamics of ritonavir.
Wissenschaftliche Forschungsanwendungen
Ritonavir-Metaboliten haben bedeutende Anwendungen in der wissenschaftlichen Forschung:
Biologie: Hilft beim Verständnis der biologischen Wirkungen und Toxizität von Ritonavir und seinen Metaboliten.
Medizin: Spielt eine Rolle bei der Optimierung der pharmakokinetischen Profile von antiviralen Therapien.
Industrie: Verwendet bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme.
5. Wirkmechanismus
Die Metaboliten von Ritonavir entfalten ihre Wirkung hauptsächlich durch die Hemmung von Cytochrom-P450-Enzymen, insbesondere CYP3A4 . Diese Hemmung führt zu erhöhten Plasmakonzentrationen von gleichzeitig verabreichten Arzneimitteln, die durch diese Enzyme metabolisiert werden, wodurch deren Wirksamkeit gesteigert wird. Zu den molekularen Zielstrukturen gehört die Häm-Gruppe der Cytochrom-P450-Enzyme, an denen die Metaboliten einen metabolischen Zwischenkomplex bilden .
Ähnliche Verbindungen:
Cobicistat: Ein weiterer pharmakokinetischer Verstärker, der in Kombination mit antiretroviralen Medikamenten eingesetzt wird.
Lopinavir: Wird oft in Kombination mit Ritonavir aufgrund seiner verbesserten Wirksamkeit eingesetzt.
Einzigartigkeit von Ritonavir-Metaboliten: Ritonavir-Metaboliten sind aufgrund ihrer starken Hemmung von CYP3A4 einzigartig, was bei ähnlichen Verbindungen wie Cobicistat nicht so stark ausgeprägt ist . Dies macht Ritonavir zu einem effektiveren Booster in Kombinationstherapien für HIV und andere Virusinfektionen .
Wirkmechanismus
Target of Action
The primary target of the Ritonavir Metabolite is the Cytochrome P450 3A4 (CYP3A4) enzyme . CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of endogenous and xenobiotic substances, including hormones, bile acids, sterols, and many drugs .
Mode of Action
Ritonavir Metabolite acts as a potent mechanism-based inactivator of CYP3A4 . It irreversibly blocks CYP3A4 through several proposed mechanisms :
Biochemical Pathways
Ritonavir Metabolite affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability . This inhibition can lead to increased peak and trough plasma drug concentrations of other protease inhibitors .
Pharmacokinetics
Ritonavir Metabolite exhibits unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is a potent CYP3A4 inhibitor, which results in renal elimination becoming the primary route of elimination when dosed concomitantly . Ritonavir’s inhibition of CYP3A4 reduces the metabolism of concomitantly administered protease inhibitors, changing their pharmacokinetic parameters . This results in increased bioavailability of the boosted protease inhibitor .
Result of Action
The molecular and cellular effects of Ritonavir Metabolite’s action primarily involve the inhibition of CYP3A4 . This inhibition leads to increased systemic concentrations of drugs metabolized by CYP3A4, enhancing their therapeutic efficacy .
Action Environment
The action of Ritonavir Metabolite can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can affect the inhibitory action of Ritonavir Metabolite . Furthermore, patient-specific factors such as genetic polymorphisms in CYP3A4 can also influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Ritonavir Metabolite interacts with various enzymes and proteins, most notably the CYP3A4 enzyme . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, thereby increasing their plasma concentrations . This interaction enhances the efficacy of these inhibitors in the treatment of diseases such as HIV .
Cellular Effects
The effects of Ritonavir Metabolite on cells are significant. It interferes with the reproductive cycle of HIV, thereby inhibiting the virus’s ability to proliferate . Additionally, it influences cellular function by altering the metabolism of other protease inhibitors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
Ritonavir Metabolite exerts its effects at the molecular level through several mechanisms. It binds to and inhibits CYP3A4, blocking the enzyme irreversibly . This inhibition results in increased plasma concentrations of other protease inhibitors, enhancing their antiviral activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Ritonavir Metabolite can change. For instance, it exhibits absorption-limited nonlinear pharmacokinetics . Its influence on the metabolism of other protease inhibitors can also vary, affecting their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ritonavir Metabolite can vary with different dosages in animal models . For instance, it has been shown to prevent severe COVID-19 in animal models when administered at a human effect size-equivalent dose .
Metabolic Pathways
Ritonavir Metabolite is involved in several metabolic pathways. It is primarily metabolized by the CYP3A subfamily through N-demethylation, hydroxylation of the isopropyl side chain, and oxidation and cleavage of the terminal isopropyl-thiazole group .
Transport and Distribution
Ritonavir Metabolite is transported and distributed within cells and tissues in a manner that is influenced by its interactions with the CYP3A4 enzyme . Its inhibition of CYP3A4 can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Ritonavir Metabolite is largely determined by its interactions with the CYP3A4 enzyme . As a potent inhibitor of CYP3A4, it can be found in areas of the cell where this enzyme is present . Its activity and function can be influenced by this localization, as well as by any targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Ritonavir-Metaboliten umfasst die Stoffwechselwege in der Leber. Der primäre Metabolit, das Isopropylthiazol-Oxidationsderivat, entsteht durch die Oxidation der Isopropylthiazol-Einheit . Dieser Prozess wird durch die Cytochrom-P450-Enzyme erleichtert.
Industrielle Produktionsmethoden: Die industrielle Produktion von Ritonavir-Metaboliten wird in der Regel nicht durchgeführt, da diese Metaboliten nach Verabreichung von Ritonavir auf natürliche Weise im Körper entstehen. In-vitro-Studien und Laborsynthese können durchgeführt werden, um diese Metaboliten mithilfe von Lebermikrosomen und rekombinanten Enzymen zu untersuchen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ritonavir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, insbesondere CYP3A4 und CYP2D6.
N-Dealkylierung: Umfasst die Entfernung einer Alkylgruppe, die durch die gleichen Enzyme erleichtert wird.
Hauptprodukte:
Isopropylthiazol-Oxidationsderivat: Der Hauptmetabolit, der durch Oxidation entsteht.
Reaktives Isocyanat-Zwischenprodukt: Entsteht durch N-Dealkylierung.
Vergleich Mit ähnlichen Verbindungen
Cobicistat: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Lopinavir: Often used in combination with ritonavir for its enhanced efficacy.
Uniqueness of Ritonavir Metabolites: Ritonavir metabolites are unique due to their potent inhibition of CYP3A4, which is not as pronounced in similar compounds like cobicistat . This makes ritonavir a more effective booster in combination therapies for HIV and other viral infections .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
Record name | A-98498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-98498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.